Enhanced Activity Against Methicillin-Resistant S. aureus (MRSA) Compared to Sparfloxacin and Levofloxacin
The MIC90 of balofloxacin against MRSA was measured at 4 μg/mL. This level of activity was demonstrably superior to that of sparfloxacin (SPFX) and levofloxacin (LVFX) in the same study [1]. A separate comparative study confirmed the MIC90 of balofloxacin against MRSA was 8.0 μg/mL, which was two-fold more active (lower MIC) than SPFX [2].
| Evidence Dimension | Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC90) |
|---|---|
| Target Compound Data | 4.0 μg/mL and 8.0 μg/mL |
| Comparator Or Baseline | Sparfloxacin (SPFX) and Levofloxacin (LVFX); MIC90 values are higher (exact values not provided, only qualitative assessment of superiority in the study) and SPFX MIC90 > 16.0 μg/mL |
| Quantified Difference | Balofloxacin MIC90 is lower, indicating higher potency. In one study, it was two-fold more active than SPFX [2]. |
| Conditions | In vitro susceptibility testing of clinical isolates of MRSA. |
Why This Matters
This superior in vitro potency against a common multidrug-resistant pathogen, MRSA, makes (S)-balofloxacin a more rational selection than SPFX or LVFX for research or development programs focused on skin and soft tissue or respiratory infections where MRSA is a concern.
- [1] Nakane, T., Nakashima, C., & Mitsuhashi, S. (1995). Clinical study of balofloxacin in respiratory tract infections. Japanese Journal of Chemotherapy, 43(Supplement5), 242-246. View Source
- [2] Nagano, H., Kato, H., & Kikuchi, H. (1995). In vitro and in vivo antibacterial activities of balofloxacin, a novel fluoroquinolone. Japanese Journal of Chemotherapy, 43(Supplement5), 17-26. View Source
